molecular formula C20H19NO3 B2621620 3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010885-84-3

3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2621620
CAS No.: 1010885-84-3
M. Wt: 321.376
InChI Key: PIMXCCQZFNOFBR-UHFFFAOYSA-N
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Description

3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method involves the condensation of arylaldehydes with 4-hydroxycoumarin and dimedone in the presence of a mesoporous acidic nanocatalyst. This reaction is carried out under reflux conditions in ethyl acetate, yielding the desired product in high yields and relatively short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of nanocatalysts and multi-component reactions suggests that scalable and efficient production methods could be developed based on these principles.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione: Another chromeno derivative with similar structural features.

    Pyrano[2,3-f]chromene-4,8-dione: A related compound with a different substitution pattern on the chromene ring.

Uniqueness

3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is unique due to its specific substitution pattern and the presence of the oxazin ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-phenyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-10-21-11-16-18(24-13-21)9-8-15-19(22)17(12-23-20(15)16)14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMXCCQZFNOFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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